molecular formula C24H28N2O7 B15042656 Prop-2-en-1-yl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Prop-2-en-1-yl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15042656
M. Wt: 456.5 g/mol
InChI Key: ZCCFFFDTXQUZQF-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative, a subclass of 1,4-dihydropyridines (1,4-DHPs). These compounds are pharmacologically significant, exhibiting calcium modulatory, antibacterial, and antioxidant activities . The target molecule features a nitro group and two methoxy substituents on the phenyl ring, coupled with a prop-2-en-1-yl ester moiety.

Properties

Molecular Formula

C24H28N2O7

Molecular Weight

456.5 g/mol

IUPAC Name

prop-2-enyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H28N2O7/c1-7-8-33-23(28)20-13(2)25-15-11-24(3,4)12-17(27)22(15)21(20)14-9-18(31-5)19(32-6)10-16(14)26(29)30/h7,9-10,21,25H,1,8,11-12H2,2-6H3

InChI Key

ZCCFFFDTXQUZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)OCC=C

Origin of Product

United States

Biological Activity

Prop-2-en-1-yl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O4C_{19}H_{22}N_{4}O_{4} with a molecular weight of approximately 370.408 g/mol. Its structure includes a hexahydroquinoline core that is substituted with various functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the hexahydroquinoline class. For instance:

  • Antibacterial Studies : Compounds with structural similarities have shown significant antibacterial activity against various strains of bacteria. A study reported that derivatives of hexahydroquinoline exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Compound NameTarget BacteriaMIC (µg/mL)
Hexahydroquinoline DerivativeStaphylococcus aureus32
Hexahydroquinoline DerivativeEscherichia coli64

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Mechanism of Action : Similar heterocyclic compounds have been noted for their ability to inhibit key signaling pathways involved in cancer cell proliferation. For example, compounds targeting the PI3K/Akt pathway have shown promise in reducing tumor growth in xenograft models .
  • Case Study : A recent study demonstrated that a related compound exhibited cytotoxic effects on breast cancer cell lines with IC50 values around 50 µM. This suggests that the compound may also possess cytotoxic properties against cancer cells .

Synthesis and Characterization

The synthesis of prop-2-en-1-yl derivatives has been achieved through various methods including microwave-assisted synthesis and classical organic synthesis techniques. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of these compounds.

In Vivo Studies

In vivo studies involving animal models have indicated that certain derivatives can effectively reduce tumor size without significant toxicity to normal tissues. These findings are critical for assessing the therapeutic potential of prop-2-en-1-yl derivatives in clinical settings.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituents critically determine electronic, steric, and solubility properties:

Compound (Reference) Phenyl Substituents Key Effects
Target Compound 4,5-Dimethoxy-2-nitro Nitro (electron-withdrawing) enhances stability; methoxy (electron-donating) may improve solubility .
Methyl 4-(2-chloro-5-nitrophenyl)-... 2-Chloro-5-nitro Chloro (electron-withdrawing) and nitro groups increase electrophilicity, potentially enhancing reactivity.
Ethyl 4-(3-methoxyphenyl)-... 3-Methoxy Single methoxy improves lipophilicity (logP ~4.6 inferred) compared to nitro-containing analogs.
Ethyl 4-(5-bromo-2-hydroxyphenyl)-... 5-Bromo-2-hydroxy Hydroxyl group increases hydrogen bonding, enhancing aqueous solubility but reducing logP.
DL-Methyl 4-(4-methoxyphenyl)-... 4-Methoxy Simpler substitution pattern facilitates crystallinity; used in calcium modulation studies.

Ester Group Variations

The ester moiety impacts molecular weight, logP, and pharmacokinetics:

Compound (Reference) Ester Group Molecular Weight (g/mol) logP Notes
Target Compound Prop-2-en-1-yl Not reported ~4–5* Allyl ester may enhance bioavailability due to moderate lipophilicity.
Methyl 4-(2-chloro-5-nitrophenyl)-... Methyl Not reported ~3.5* Smaller ester reduces steric hindrance, possibly aiding synthesis.
Ethyl 4-(3-methoxyphenyl)-... Ethyl Not reported ~4.2* Ethyl balances lipophilicity and metabolic stability.
Prop-2-en-1-yl 4-(2-isopropoxyphenyl)-... Prop-2-en-1-yl 409.53 4.60 High logP suggests strong membrane permeability.

*Estimated based on structural analogs.

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